![molecular formula C18H20Cl2N4O2 B2492394 N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338755-44-5](/img/structure/B2492394.png)
N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide
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Description
Synthesis Analysis
The synthesis of complex organic molecules like this compound often involves multi-step reactions, starting from simpler precursors. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidinecarboxamides and methanamines has been explored as a pathway to generate potential substance P antagonists, highlighting a method that could be analogous to the synthesis of the compound (Rogiers et al., 2001). Such processes typically involve cycloaddition, functional group transformation, and lactone cleavage steps.
Molecular Structure Analysis
The molecular structure of this compound is intricate, with multiple functional groups and stereochemistry considerations. Studies such as the one conducted by Zhang et al. (2006) on related pyrazolo[3,4-b]pyridine systems reveal the importance of conformational analysis and the impact of substituents on molecular geometry (Zhang et al., 2006). NMR studies and computational modeling are crucial tools for elucidating such structures.
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are key aspects of its utility. For example, the reaction of pyridine N-oxides and pyrazine di-N-oxides with formamide demonstrates the reactivity of similar heterocyclic systems under conditions that could be relevant for further derivatization of the compound of interest (Hirota et al., 1987).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are essential for handling and application of the compound. The crystal structure analysis of related compounds, such as pyrazinecarboxylic acids, can offer insights into the likely physical characteristics of the compound, including its supramolecular assembly and hydrogen bonding patterns (Vishweshwar et al., 2002).
Scientific Research Applications
Utility in Heterocyclic Synthesis
N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide has been utilized in the synthesis of heterocyclic compounds. For instance, Fadda, Etman, El-Seidy, and Elattar (2012) explored the use of enaminonitriles in heterocyclic synthesis, highlighting the creation of new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012).
Role in Anti-HIV Activity
In the field of medicinal chemistry, this compound has been incorporated into novel pyrazolopyridone structures. Savant, Ladva, and Pandit (2018) synthesized a series of 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, evaluating their in vitro anti-HIV activity. These compounds showed potential as therapeutic agents against HIV strains (Savant, Ladva, & Pandit, 2018).
Antimycobacterial and Antibacterial Evaluation
Another significant application is in the development of antimycobacterial and antibacterial agents. Semelková et al. (2017) synthesized a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, evaluating their effectiveness against mycobacterial strains and demonstrating their potential as antimicrobial agents (Semelková et al., 2017).
Application in Synthesis of Pyridine Derivatives
The compound has also been used in the synthesis of pyridine and fused pyridine derivatives, showcasing its versatility in organic synthesis. Al-Issa (2012) detailed the synthesis of various pyridine derivatives, highlighting the chemical reactivity and potential applications of these compounds (Al-Issa, 2012).
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-22-7-9-23(10-8-22)18(26)21-16-3-2-6-24(17(16)25)12-13-4-5-14(19)15(20)11-13/h2-6,11H,7-10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNWKRLTHDQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide |
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